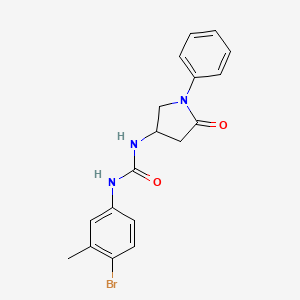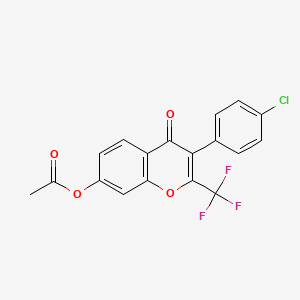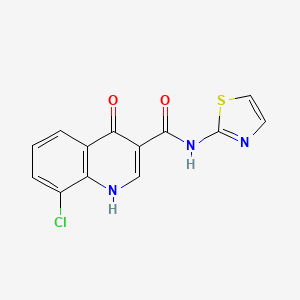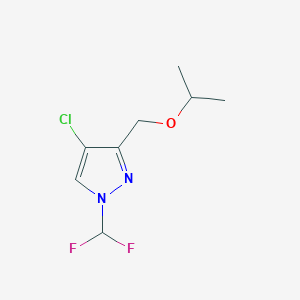
1-(4-Bromo-3-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
カタログ番号:
B2385077
CAS番号:
894009-22-4
分子量:
388.265
InChIキー:
SSTSTIAPXWVOGI-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU belongs to a class of compounds known as ureas, which have been shown to have a variety of biological activities. In
科学的研究の応用
Material Science and Crystallography
- Crystal Structure Analysis : Kang et al. (2015) explored the crystal structure of metobromuron, a phenylurea herbicide, revealing hydrogen bonds and weak interactions forming chains along the a-axis direction, which contributes to understanding the structural basis of its herbicidal activity (Kang, Kim, Kwon, & Kim, 2015).
Organic and Medicinal Chemistry
- Hydrogel Formation : Lloyd and Steed (2011) demonstrated that urea derivatives can form hydrogels in various acids, indicating their potential in designing materials with tunable physical properties (Lloyd & Steed, 2011).
- Neuropeptide Y5 Receptor Antagonists : Fotsch et al. (2001) optimized urea derivatives for in vitro potency as neuropeptide Y5 receptor antagonists, showcasing the therapeutic potential of urea compounds in targeting metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
- Central Nervous System Agents : A study by Rasmussen et al. (1978) found that N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas exhibited anxiolytic and muscle-relaxant properties, indicating their potential use in treating anxiety and muscle tension disorders (Rasmussen et al., 1978).
Biochemical Applications
- Urea-Fluoride Interaction : Boiocchi et al. (2004) investigated the interaction between urea and fluoride ions, uncovering mechanisms of hydrogen bonding and proton transfer that could be relevant in designing fluoride-sensitive sensors (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
- Hydroamination Catalysis : Bender and Widenhoefer (2006) showed that gold(I) N-heterocyclic carbene complexes catalyze the hydroamination of N-alkenyl ureas at room temperature, presenting a novel method for nitrogen heterocycle synthesis (Bender & Widenhoefer, 2006).
特性
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-9-13(7-8-16(12)19)20-18(24)21-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTSTIAPXWVOGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d...
Cat. No.: B2384994
CAS No.: 315696-50-5
2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(triflu...
Cat. No.: B2384996
CAS No.: 941939-77-1
N-(4-bromo-3-methylphenyl)-1H-indole-4-carboxamide
Cat. No.: B2384997
CAS No.: 1096886-61-1
(E)-1-allyl-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazi...
Cat. No.: B2384998
CAS No.: 887200-80-8
![N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2384994.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384996.png)



![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide](/img/structure/B2385002.png)

![6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2385006.png)
![N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2385007.png)
![N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2385008.png)

![2-(4-Ethoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2385012.png)


